molecular formula C23H20N2O3 B2757442 (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide CAS No. 1448139-97-6

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide

Cat. No.: B2757442
CAS No.: 1448139-97-6
M. Wt: 372.424
InChI Key: FUJNLXSHQOOBRG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide is a complex organic compound that features a tetrahydroquinoline core, a benzoyl group, and a furan ring linked through an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Acrylamide Formation: The benzoylated tetrahydroquinoline is reacted with acryloyl chloride to form the acrylamide linkage.

    Furan Ring Introduction: Finally, the furan ring is introduced via a Heck coupling reaction between the acrylamide and a furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Heck coupling reaction using palladium catalysts supported on various substrates.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide can undergo several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various acylated tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions of tetrahydroquinoline derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medically, this compound has potential applications in the development of drugs targeting specific pathways. Its structure suggests it could interact with enzymes or receptors involved in various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the furan ring can participate in hydrogen bonding and π-π interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide.

    (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide is unique due to the combination of its tetrahydroquinoline core, benzoyl group, and furan ring. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds. The presence of the furan ring, in particular, can impart unique reactivity and binding characteristics.

Properties

IUPAC Name

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(11-8-17-12-14-28-16-17)24-20-10-9-18-7-4-13-25(21(18)15-20)23(27)19-5-2-1-3-6-19/h1-3,5-6,8-12,14-16H,4,7,13H2,(H,24,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJNLXSHQOOBRG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C=CC3=COC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)NC(=O)/C=C/C3=COC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.